molecular formula C11H12O4 B098660 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one CAS No. 16135-41-4

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No. B098660
CAS RN: 16135-41-4
M. Wt: 208.21 g/mol
InChI Key: XEZRPKWKRMROBK-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .


Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

The compound has a melting point of 108-109.5 °C and a predicted boiling point of 398.0±42.0 °C . Its predicted density is 1.211±0.06 g/cm3 . The compound is solid in form and has a yellow color .

Scientific Research Applications

Neurodegenerative Disease Research

6,7-dimethoxyisochroman-3-one: has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s. Derivatives of this compound have shown potent anti-acetylcholinesterase (AChE) activity , which is significant because AChE inhibitors are used to manage symptoms of Alzheimer’s disease by increasing the level of acetylcholine in the brain .

Antioxidant Activity

Research indicates that certain derivatives of 6,7-dimethoxyisochroman-3-one exhibit modest antioxidant activity. Antioxidants are crucial in scientific research for their ability to neutralize free radicals and prevent oxidative stress, which is implicated in various chronic diseases .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its binding affinity and inhibitory potential against target enzymes. This is particularly useful in drug design and discovery, where the compound’s interactions with biological targets are computationally simulated .

Anti-Aβ Aggregation Efficacy

In the context of Alzheimer’s disease, derivatives of 6,7-dimethoxyisochroman-3-one have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. This is a key area of research since Aβ aggregation is a hallmark of Alzheimer’s pathology .

Blood-Brain Barrier Penetration

The compound’s derivatives have been screened in silico for their ability to cross the blood-brain barrier. This property is essential for the development of neuroactive drugs, as it determines a compound’s potential effectiveness in treating central nervous system disorders .

Chemical Reference Standard

Due to its well-defined structure, 6,7-dimethoxyisochroman-3-one is used as a chemical reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods .

Safety and Hazards

The compound has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection .

properties

IUPAC Name

6,7-dimethoxy-1,4-dihydroisochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZRPKWKRMROBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2COC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319479
Record name 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

CAS RN

16135-41-4
Record name 16135-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat at 120° C. for 1 hour a mixture of 19.6 g (100 mmol) of 3,4-dimethoxyphenyl acetic acid (VII), 7.4 g (246 mmol) of paraformaldehyde and 20 ml of concentrated HCl in 100 ml of AcOH. Evaporate to dryness. Add 100 ml of H2O, and extract three times with 200 ml of CH2Cl2. Wash the organic phases with 50 ml of 0.5 N NaHCO3 and dry on Na2SO4. Evaporate to dryness. Allow to crystallize for 2 hours in 50 ml of Et2O.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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